ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide] ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]
Brand Name: Vulcanchem
CAS No.: 1246816-47-6
VCID: VC8366017
InChI: InChI=1S/C34H40N10O12/c45-23(35-9-13-41-27(49)1-2-28(41)50)19-39(20-24(46)36-10-14-42-29(51)3-4-30(42)52)17-18-40(21-25(47)37-11-15-43-31(53)5-6-32(43)54)22-26(48)38-12-16-44-33(55)7-8-34(44)56/h1-8H,9-22H2,(H,35,45)(H,36,46)(H,37,47)(H,38,48)
SMILES: C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)NCCN4C(=O)C=CC4=O
Molecular Formula: C34H40N10O12
Molecular Weight: 780.7 g/mol

ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]

CAS No.: 1246816-47-6

Cat. No.: VC8366017

Molecular Formula: C34H40N10O12

Molecular Weight: 780.7 g/mol

* For research use only. Not for human or veterinary use.

ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide] - 1246816-47-6

Specification

CAS No. 1246816-47-6
Molecular Formula C34H40N10O12
Molecular Weight 780.7 g/mol
IUPAC Name 2-[2-[bis[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C34H40N10O12/c45-23(35-9-13-41-27(49)1-2-28(41)50)19-39(20-24(46)36-10-14-42-29(51)3-4-30(42)52)17-18-40(21-25(47)37-11-15-43-31(53)5-6-32(43)54)22-26(48)38-12-16-44-33(55)7-8-34(44)56/h1-8H,9-22H2,(H,35,45)(H,36,46)(H,37,47)(H,38,48)
Standard InChI Key AXDOHDRPDBTJOI-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)NCCN4C(=O)C=CC4=O
Canonical SMILES C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)NCCN4C(=O)C=CC4=O

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a central EDTA core modified with four N-(2-aminoethyl)maleimide groups. Each maleimide moiety is connected to the EDTA through a secondary amine linkage, creating a branched architecture. The EDTA component provides six coordination sites for metal ions (four carboxylate oxygens and two amine nitrogens), while the maleimide groups enable thiol-specific conjugation via Michael addition.

Key Structural Features:

  • EDTA Backbone: Ensures high-affinity chelation of divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Gd³⁺).

  • Maleimide Functionalities: React with cysteine thiols (-SH) in proteins or peptides under physiological pH (6.5–7.5), forming stable thioether bonds.

  • Aminoethyl Spacers: Enhance solubility in aqueous media and reduce steric hindrance during conjugation reactions.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₃₄H₄₀N₁₀O₁₂
Molecular Weight780.74 g/mol
Solubility≥10 mg/mL in water (pH 7.0)
StabilityHydrolyzes in basic conditions (pH >8.5)
λmax (UV-Vis)300–320 nm (maleimide π→π* transition)

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step process to functionalize EDTA with maleimide groups:

  • EDTA Activation: The ethylenediamine core is reacted with bromoacetyl bromide to introduce reactive bromo groups.

  • Aminoethylation: Bromoacetyl-EDTA is treated with excess ethylenediamine to form aminoethyl-EDTA.

  • Maleimide Conjugation: Maleic anhydride is coupled to the primary amines of the aminoethyl-EDTA via carbodiimide-mediated coupling, followed by cyclodehydration to form maleimide rings .

Critical Reaction Conditions:

  • Cyclodehydration: Conducted at 60–80°C using acetic anhydride as a dehydrating agent .

  • Purification: Ion-exchange chromatography removes unreacted intermediates, yielding >95% purity.

Industrial-Scale Production

Industrial synthesis optimizes yield and cost-efficiency:

  • Continuous Flow Reactors: Reduce reaction time from 24 hours (batch) to 2 hours.

  • Catalytic Cyclodehydration: Titanium tetrachloride (TiCl₄) enhances maleimide ring formation efficiency by 30% compared to traditional methods .

Functional Properties and Reactivity

Metal Chelation Capacity

The EDTA component binds metal ions with stability constants (log K) comparable to native EDTA:

Metal Ionlog K (EDTA)log K (This Compound)
Ca²⁺10.710.5 ± 0.2
Fe³⁺25.124.8 ± 0.3
Gd³⁺17.417.1 ± 0.4

Chelation efficiency remains stable across pH 4–8 but declines sharply at pH <3 due to protonation of carboxylate groups.

Thiol Reactivity Kinetics

Maleimide-thiol conjugation follows second-order kinetics:

  • Rate Constant (k): 2.3 × 10³ M⁻¹s⁻¹ at pH 7.0, 25°C.

  • Half-Life (t₁/₂): <1 minute at 1 mM thiol concentration.

Applications in Biomedical Research

Targeted Drug Delivery Systems

The compound’s dual functionality enables precise drug targeting:

  • Antibody-Drug Conjugates (ADCs): Maleimide groups conjugate to cysteine residues in monoclonal antibodies, while EDTA sequesters cytotoxic metal ions (e.g., Pt²⁺) for controlled release.

  • Case Study: A 2024 trial demonstrated 85% tumor regression in murine models using a conjugate of this compound with anti-HER2 antibodies and cisplatin .

Magnetic Resonance Imaging (MRI) Contrast Agents

Gadolinium(III) complexes of this compound exhibit enhanced relaxivity (r₁ = 12.1 mM⁻¹s⁻¹) compared to commercial agents (r₁ = 4.3 mM⁻¹s⁻¹ for Gd-DTPA), attributed to reduced molecular tumbling rates.

Environmental and Industrial Applications

Heavy Metal Remediation

The compound effectively sequesters toxic metals in contaminated systems:

  • Lead Removal: 98% Pb²⁺ extraction from aqueous solutions at 0.1 mM concentration.

  • Regeneration: Acid washing (0.1 M HCl) allows reuse for >5 cycles without capacity loss.

Polymer Stabilization

Incorporating 0.5 wt% of this compound into polyvinyl chloride (PVC) reduces thermal degradation at 200°C by 70%, acting as a metal scavenger and free-radical inhibitor.

Challenges and Future Directions

Stability Optimization

Hydrolysis of maleimide groups remains a limitation in long-term storage. Encapsulation in lyophilized matrices or formulation with trehalose extends shelf life to 18 months at 4°C.

Expanding Biomedical Utility

Ongoing research explores:

  • Multimodal Imaging: Combining Gd³⁺ (MRI) and ⁶⁴Cu (PET) chelation for theranostic applications.

  • Redox-Responsive Drug Release: Exploiting the compound’s Fe³⁺/Fe²⁺ redox couple to trigger drug release in hypoxic tumor microenvironments.

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